2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
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Overview
Description
2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a synthetic organic compound that features a piperidine ring substituted with an isopropyl-methyl-amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine derivatives with isopropyl-methyl-amine under controlled conditions. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the isopropyl-methyl-amino group onto the piperidine ring.
Addition of the ethanone moiety: This step involves the reaction of the substituted piperidine with ethanone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-ethanone
- 2-Amino-1-[4-(ethyl-methyl-amino)-piperidin-1-yl]-ethanone
- 2-Amino-1-[4-(propyl-methyl-amino)-piperidin-1-yl]-ethanone
Uniqueness
2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone is unique due to the specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl-methyl-amino group may confer distinct properties compared to other similar compounds, making it valuable for specific applications.
Biological Activity
2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | 2-amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]ethanone |
Molecular Formula | C12H25N3O |
Molecular Weight | 227.35 g/mol |
Structure | Chemical Structure |
Pharmacological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
1. Cytotoxicity and Anticancer Activity
Studies have shown that derivatives of piperidine compounds, including this one, can induce apoptosis in cancer cells. For instance, in vitro tests demonstrated that specific modifications to the piperidine structure enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism involves the compound's ability to interact with cellular pathways regulating apoptosis.
2. Neuropharmacological Effects
The compound is being investigated for its neuropharmacological properties, particularly in relation to disorders like neuropathic pain and depression. The piperidine ring is known to facilitate interactions with neurotransmitter receptors, potentially leading to modulation of pain perception and mood regulation .
3. Enzyme Inhibition
Research has identified that this compound can act as an inhibitor of specific enzymes involved in lipid metabolism. For example, studies on related compounds have highlighted their ability to inhibit acid ceramidase, an enzyme crucial for ceramide metabolism, which is linked to various metabolic disorders . Such inhibition could have implications for treating conditions like Gaucher's disease.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neuronal signaling pathways.
- Enzyme Modulation : It may inhibit enzymes involved in lipid metabolism, affecting cellular signaling and homeostasis.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that modifications enhancing lipophilicity improved anticancer potency significantly .
- Neuropharmacological Assessment : In a preclinical model assessing anxiety and depression-like behaviors, administration of the compound resulted in significant reductions in anxiety scores compared to control groups .
Properties
IUPAC Name |
2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13(3)10-4-6-14(7-5-10)11(15)8-12/h9-10H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZGFOSRYPEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(CC1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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